Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of benzodioxole, nitrophenyl, and oxazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Introduction of the Nitrophenyl Group: This step involves nitration of a phenyl ring followed by coupling with the oxazole moiety.
Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with diethyl phosphite under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and nitrophenyl moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted phosphonates or oxazole derivatives.
Scientific Research Applications
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This can lead to the disruption of critical cellular pathways, ultimately resulting in cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives as COX inhibitors
- Indole derivatives with various biological activities
Comparison: DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of benzodioxole, nitrophenyl, and oxazole moieties, which confer distinct biological activities.
Properties
Molecular Formula |
C21H22N3O8P |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H22N3O8P/c1-3-30-33(27,31-4-2)21-20(22-12-14-8-9-17-18(10-14)29-13-28-17)32-19(23-21)15-6-5-7-16(11-15)24(25)26/h5-11,22H,3-4,12-13H2,1-2H3 |
InChI Key |
OQJUAXWAECPZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4)OCC |
Origin of Product |
United States |
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